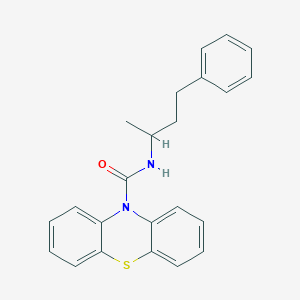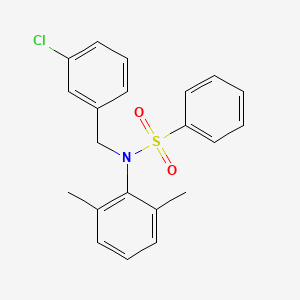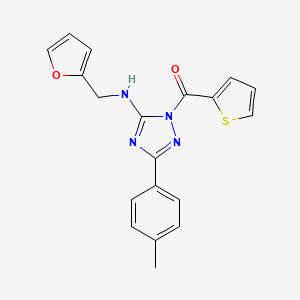
N-(1-methyl-3-phenylpropyl)-10H-phenothiazine-10-carboxamide
Vue d'ensemble
Description
N-(1-methyl-3-phenylpropyl)-10H-phenothiazine-10-carboxamide, also known as flupenthixol, is a neuroleptic drug that is commonly used in the treatment of schizophrenia and other psychotic disorders. It belongs to the phenothiazine class of antipsychotic drugs and is known for its potent effects on the central nervous system.
Mécanisme D'action
The exact mechanism of action of N-(1-methyl-3-phenylpropyl)-10H-phenothiazine-10-carboxamide is not fully understood, but it is believed to work by blocking the activity of dopamine receptors in the brain. This results in a decrease in the activity of the dopaminergic pathways, which are involved in the regulation of mood, behavior, and cognition.
Biochemical and Physiological Effects
Flupenthixol has a number of biochemical and physiological effects on the body. It has been shown to block the activity of dopamine receptors in the brain, which leads to a decrease in the activity of the dopaminergic pathways. This results in a decrease in the release of dopamine, which is associated with the symptoms of schizophrenia and other psychotic disorders.
Avantages Et Limitations Des Expériences En Laboratoire
Flupenthixol is widely used in laboratory experiments to study the effects of dopamine receptor blockade on the brain. It has several advantages, including its high potency and selectivity for dopamine receptors. However, it also has some limitations, such as its potential for off-target effects and its high toxicity at high doses.
Orientations Futures
There are several future directions for research on N-(1-methyl-3-phenylpropyl)-10H-phenothiazine-10-carboxamide. One area of interest is the development of new formulations of the drug that can be administered more easily and with fewer side effects. Another area of research is the identification of new targets for the drug, such as other neurotransmitter systems that may be involved in the pathophysiology of psychiatric disorders. Finally, there is a need for further studies on the long-term effects of N-(1-methyl-3-phenylpropyl)-10H-phenothiazine-10-carboxamide on the brain and the body, as well as its potential for use in combination therapy with other drugs.
Applications De Recherche Scientifique
Flupenthixol has been extensively studied for its therapeutic effects on various psychiatric disorders. It has been shown to be effective in treating schizophrenia, bipolar disorder, and depression. In addition, it has also been used as an adjunct therapy for the treatment of substance abuse disorders.
Propriétés
IUPAC Name |
N-(4-phenylbutan-2-yl)phenothiazine-10-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2OS/c1-17(15-16-18-9-3-2-4-10-18)24-23(26)25-19-11-5-7-13-21(19)27-22-14-8-6-12-20(22)25/h2-14,17H,15-16H2,1H3,(H,24,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRJZVWGMSCSBDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)NC(=O)N2C3=CC=CC=C3SC4=CC=CC=C42 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-phenylbutan-2-yl)-10H-phenothiazine-10-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-(4-methyl-1-piperazinyl)phenyl]-2-(4-nitrophenoxy)acetamide](/img/structure/B4188591.png)
![N-(4-chlorophenyl)-4-[2-(4-methyl-1-piperazinyl)-2-oxoethoxy]benzenesulfonamide](/img/structure/B4188604.png)

![N-{2-[2-(acetylamino)ethyl]-1-methyl-1H-benzimidazol-6-yl}-2-(4-methyl-1-oxo-2(1H)-phthalazinyl)acetamide](/img/structure/B4188615.png)
![methyl 2-({[(4-amino-5-cyano-2-pyrimidinyl)thio]acetyl}amino)benzoate](/img/structure/B4188623.png)
![4-(acetylamino)-N-{4-[(cyclohexylamino)sulfonyl]phenyl}benzamide](/img/structure/B4188630.png)
![4,5,6,7-tetrachloro-2-[3-(2-phenylethyl)-1H-1,2,4-triazol-5-yl]-1H-isoindole-1,3(2H)-dione](/img/structure/B4188635.png)

![3-{2-[(4-methylphenyl)thio]ethoxy}benzaldehyde](/img/structure/B4188642.png)
![N-(4-chlorophenyl)-6-methyl-4-[4-(methylthio)phenyl]-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide](/img/structure/B4188643.png)


![3-bromo-4-ethoxy-N-({[4-(4-methyl-1-piperidinyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4188664.png)
![N-(3-chloro-4-fluorophenyl)-2-[2-methyl-4-(1-pyrrolidinylsulfonyl)phenoxy]acetamide](/img/structure/B4188671.png)